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Streptolysin O (SLO), a pore-forming toxin produced by Streptococcus pyogenes, has

emerged as an invaluable tool for cell biologists and drug development professionals. Its ability

to create pores in the plasma membrane in a controlled manner allows for the delivery of

molecules into the cytoplasm and the induction of various forms of programmed cell death.

These application notes provide a comprehensive overview and detailed protocols for utilizing

SLO to study apoptosis, pyroptosis, and necroptosis.

Introduction to Streptolysin O
Streptolysin O is a cholesterol-dependent cytolysin that binds to cholesterol in the cell

membrane of eukaryotic cells.[1] Upon binding, SLO monomers oligomerize to form large

transmembrane pores, with diameters that can reach up to 35 nm.[2][3] This process disrupts

the integrity of the plasma membrane, leading to a flux of ions and small molecules, and at

higher concentrations, the release of larger cytosolic proteins. This pore-forming capacity is the

basis for its utility in cell death research. At sublethal concentrations, SLO can be used to

transiently permeabilize cells for the delivery of otherwise impermeable substances such as

antibodies, peptides, or fluorescent probes.[4] At higher concentrations, the cellular damage

inflicted by SLO triggers distinct cell death signaling pathways.
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The cellular response to SLO-induced membrane damage is multifaceted and concentration-

dependent, leading to different forms of programmed cell death:

Apoptosis: At lower concentrations, the cellular stress induced by SLO pores can activate the

intrinsic pathway of apoptosis. This is often characterized by the release of cytochrome c

from the mitochondria and the subsequent activation of caspases.[5][6] SLO can facilitate

apoptosis in various cell types, including keratinocytes and macrophages.[1][5]

Pyroptosis: SLO is a potent activator of the NLRP3 inflammasome.[7][8] The formation of

SLO pores leads to potassium efflux, a key trigger for NLRP3 inflammasome assembly. This

multi-protein complex activates caspase-1, which in turn cleaves gasdermin D (GSDMD) and

the pro-inflammatory cytokines IL-1β and IL-18.[7][9] The N-terminal fragment of GSDMD

forms pores in the plasma membrane, leading to lytic, inflammatory cell death known as

pyroptosis.

Necroptosis: While less directly characterized for SLO, pore-forming toxins, in general, can

induce necroptosis, a form of regulated necrosis. This pathway is typically activated when

apoptosis is inhibited and is mediated by the RIPK1, RIPK3, and MLKL kinases.[10] The

membrane damage caused by SLO can serve as a trigger for this inflammatory cell death

pathway.

Data Presentation: Quantitative Analysis of SLO-
Induced Cell Death
The following tables summarize quantitative data from various studies on the effects of

Streptolysin O on different cell lines.
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Cell Line
SLO
Concentrati
on

Incubation
Time

Observed
Effect

Assay Used Reference

Macrophages

(J774)

Dose-

dependent
4 hours

Increased

apoptosis
TUNEL Assay [6]

Human

PBMCs
Not specified Not specified

SLO induces

apoptosis
Not specified [6]

Human

Neutrophils
Not specified Not specified

SLO is

necessary

and sufficient

for apoptosis

Not specified [6]

THP-1

(human

monocytic

cell line)

Not specified Not specified

SLO is

responsible

for apoptosis

induction

Not specified [11]

Human

Keratinocytes
Not specified Not specified

SLO

facilitates

apoptosis

Not specified [1]

Macrophages Not specified Not specified

SLO is

necessary

and sufficient

for apoptosis

Virulence

factor mutant

screen

[5]

Pharyngeal

cells
6.25 µg/ml 2 hours

LDH and

glutathione

release

LDH assay [12]

Human

Keratinocytes
Not specified Not specified

Positive

correlation

between SLO

activity and

cytotoxicity

Cytotoxicity

assay
[13]
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Assay Cell Line
SLO Treatment
Conditions

Key Findings Reference

Caspase-1

Activation
Macrophages

Live S. pyogenes

infection

Caspase-1

activation

requires SLO

[7]

IL-1β Secretion Macrophages
Live S. pyogenes

infection

IL-1β secretion

requires SLO

and the NLRP3

inflammasome

[7]

LDH Release

Macrophages

infected with

GAS

0, 2, and 4 hours

post-infection

Both SLO and

NADase

contribute to

cytotoxicity

[5]

Pyroptosis

LPS-primed

Bone Marrow-

Derived

Macrophages

(BMDMs)

Varying SLO

concentrations

for 5 and 30

minutes

SLO induces

pyroptosis,

evidenced by

increased cell

death at 30 min

compared to 5

min

[9]

IL-1β Secretion
LPS-primed

BMDMs

Varying SLO

concentrations

for 30 minutes

SLO induces

dose-dependent

IL-1β secretion,

which decreases

at highly toxic

concentrations

[9]

Experimental Protocols
Here we provide detailed protocols for inducing and analyzing different forms of cell death

using Streptolysin O. It is crucial to titrate the optimal SLO concentration for each cell line and

experimental setup, as cell susceptibility can vary.
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Protocol 1: Induction of Apoptosis with Streptolysin O
and Analysis by Annexin V/PI Staining
This protocol describes the induction of apoptosis in a generic adherent cell line (e.g., HeLa

cells) using a sub-lytic concentration of SLO, followed by analysis using Annexin V and

Propidium Iodide (PI) staining by flow cytometry.

Materials:

Adherent cells (e.g., HeLa)

Complete culture medium (e.g., DMEM with 10% FBS)

Streptolysin O (SLO), activated according to the manufacturer's instructions

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

Trypsin-EDTA

Annexin V-FITC/PI Apoptosis Detection Kit

1X Annexin V Binding Buffer

Flow cytometer

Procedure:

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on

the day of the experiment.

SLO Titration (Recommended): To determine the optimal sub-lytic concentration, treat cells

with a range of SLO concentrations (e.g., 50-500 ng/mL) for 2-4 hours. Assess cell viability

using a method like Trypan Blue exclusion or a commercial viability assay. Choose a

concentration that induces signs of apoptosis without causing excessive immediate lysis.

Induction of Apoptosis:

Wash the cells once with pre-warmed PBS.
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Add fresh, serum-free medium containing the pre-determined concentration of activated

SLO.

Incubate for 2-4 hours at 37°C in a CO2 incubator.

Cell Harvesting:

Gently collect the culture supernatant, which may contain detached apoptotic cells.

Wash the adherent cells with PBS.

Add Trypsin-EDTA to detach the cells.

Combine the detached cells with the supernatant collected earlier.

Centrifuge at 300 x g for 5 minutes.

Annexin V/PI Staining:

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6

cells/mL.

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
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Protocol 2: Induction of Pyroptosis with Streptolysin O
and Analysis by LDH Release Assay
This protocol details the induction of pyroptosis in macrophages (e.g., J774A.1 or primary bone

marrow-derived macrophages) using SLO and its quantification by measuring Lactate

Dehydrogenase (LDH) release.

Materials:

Macrophage cell line (e.g., J774A.1)

Complete culture medium (e.g., DMEM with 10% FBS)

Lipopolysaccharide (LPS) for priming (optional but recommended)

Streptolysin O (SLO), activated

LDH Cytotoxicity Assay Kit

96-well plate

Plate reader

Procedure:

Cell Seeding: Seed macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and

allow them to adhere overnight.

Priming (Optional): For robust inflammasome activation, prime the cells with LPS (1 µg/mL)

for 4 hours.

Induction of Pyroptosis:

Wash the cells once with pre-warmed serum-free medium.

Add fresh serum-free medium containing a lytic concentration of activated SLO (e.g., 250-

1000 ng/mL).
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Include the following controls:

Untreated control: Cells in medium only (for spontaneous LDH release).

Maximum LDH release control: Cells treated with the lysis buffer provided in the LDH

kit.

Incubate for 30-60 minutes at 37°C.

LDH Assay:

Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well

plate.

Prepare the LDH reaction mixture according to the manufacturer's protocol.

Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

Incubate for 30 minutes at room temperature, protected from light.

Add 50 µL of the stop solution provided in the kit.

Data Analysis:

Measure the absorbance at 490 nm using a plate reader.

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity =

[(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release

Absorbance - Spontaneous Release Absorbance)] * 100

Protocol 3: Investigating Necroptosis using Streptolysin
O
This protocol provides a framework for investigating SLO-induced necroptosis, which often

occurs when apoptosis is inhibited. The murine fibrosarcoma cell line L929 is a well-established

model for studying necroptosis.
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Materials:

L929 cells

Complete culture medium (e.g., RPMI 1640 with 10% FBS)

Streptolysin O (SLO), activated

Pan-caspase inhibitor (e.g., z-VAD-fmk)

RIPK1 inhibitor (e.g., Necrostatin-1)

PI or other viability dye

Fluorescence microscope or plate reader

Procedure:

Cell Seeding: Seed L929 cells in a 24-well plate and allow them to adhere overnight.

Inhibitor Pre-treatment:

Pre-treat the cells with z-VAD-fmk (20 µM) for 1 hour to block apoptosis.

For a necroptosis inhibition control, pre-treat a set of wells with both z-VAD-fmk (20 µM)

and Necrostatin-1 (30 µM) for 1 hour.

Induction of Necroptosis:

Add a lytic concentration of activated SLO (e.g., 500-2000 ng/mL) to the wells.

Incubate for 2-6 hours at 37°C.

Analysis of Cell Death:

Add Propidium Iodide (1 µg/mL) to each well.

Incubate for 5-10 minutes.
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Visualize and quantify the PI-positive (necroptotic) cells using a fluorescence microscope.

Alternatively, use a plate-based viability assay.

Interpretation: A significant increase in cell death in the presence of z-VAD-fmk that is

rescued by Necrostatin-1 is indicative of necroptosis.

Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows

described in these application notes.
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Fig. 1: Mechanism of Streptolysin O Pore Formation.
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Fig. 2: SLO-Induced Intrinsic Apoptosis Pathway.
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Fig. 3: SLO-Induced NLRP3 Inflammasome and Pyroptosis.
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Fig. 4: General Experimental Workflow for Studying SLO-Induced Cell Death.

Conclusion
Streptolysin O is a powerful and versatile tool for investigating the intricate pathways of

programmed cell death. By carefully controlling the experimental conditions, researchers can

specifically induce apoptosis, pyroptosis, or necroptosis, allowing for a detailed dissection of

these fundamental cellular processes. The protocols and information provided in these

application notes serve as a guide for utilizing SLO to advance our understanding of cell death

and to facilitate the development of novel therapeutics targeting these pathways.

Need Custom Synthesis?
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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